3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one
Description
This compound features a 1,4-dihydroquinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group. Such hybrid structures are of interest in medicinal chemistry due to the pharmacological versatility of quinolinones and oxadiazoles, which are associated with antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-5-25-12-16(20(26)15-10-13(2)6-8-17(15)25)22-23-21(24-29-22)14-7-9-18(27-3)19(11-14)28-4/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRLXLHMDSSCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Quinoline Core Synthesis: The quinoline core is often synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the oxadiazole ring with the quinoline core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with quinoline and oxadiazole moieties are often investigated for their antimicrobial, antiviral, and anticancer properties. This compound could potentially inhibit enzymes or interact with DNA, leading to its use in drug development.
Medicine
In medicine, the compound’s potential as a therapeutic agent is of significant interest. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable structure and potential for functionalization.
Mechanism of Action
The mechanism by which 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The oxadiazole ring may facilitate binding to metal ions or proteins, while the quinoline core could intercalate with DNA, disrupting its function.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparative Insights
- Core Structure: The dihydroquinolin-4-one core in the target compound differs from quinazolinones and pyrazolones in ring saturation and electronic properties. Quinazolinones are more rigid due to fused aromatic rings, whereas dihydroquinolinones offer partial saturation for conformational flexibility.
- Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound contrasts with dichlorophenyl groups in oxadiazole pesticides . Methoxy substituents may improve solubility and reduce toxicity compared to chlorine, which is critical for pharmaceuticals.
- Ethyl and methyl groups in the target compound likely enhance metabolic stability over bulkier tert-butyl groups in oxadiargyl .
Research Findings and Implications
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to dichlorophenyl analogues , critical for oral bioavailability.
- Thermal Stability: The target compound’s melting point is unreported, but quinazolinones like 4l exhibit high thermal stability (mp >200°C) , suggesting similar robustness.
Biological Activity
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a compound that combines the oxadiazole ring with a quinoline structure. This unique combination is believed to confer various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The molecular weight is approximately 364.39 g/mol. The presence of the 3,4-dimethoxyphenyl group is significant for its potential biological activity.
Biological Activities
Research indicates that compounds containing oxadiazole rings often exhibit a range of biological activities. Below are some notable activities associated with similar compounds:
- Antimicrobial Activity : Oxadiazole derivatives have shown promise in inhibiting bacterial growth.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Certain oxadiazole compounds have demonstrated anti-inflammatory properties in various models.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1,2,4-Oxadiazole Derivative | Antimicrobial | |
| N-(4-Chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | Anticancer | |
| 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol]pyrrolidin | Neuroprotective |
The exact mechanism of action for this compound remains to be fully elucidated. However, studies suggest that similar compounds may interact with various biological targets:
- Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors impacting metabolic pathways.
- Receptor Binding : These compounds may bind to specific receptors involved in cancer and inflammation pathways.
- Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties which could mitigate oxidative stress in cells.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of oxadiazole derivatives similar to our compound. The study utilized various cancer cell lines and reported IC50 values indicating effective inhibition of cell proliferation. The results suggested that structural modifications could enhance activity against specific cancer types.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of compounds containing the oxadiazole moiety. In vitro assays demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibiotics.
Q & A
Basic Research: What are the most effective synthetic strategies for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under acidic conditions. A critical step is the Suzuki–Miyaura coupling to attach the 3,4-dimethoxyphenyl group to the oxadiazole core . Optimization strategies include:
- Catalyst Selection: Use of Pd(PPh₃)₄ or PdCl₂(dppf) to enhance coupling efficiency.
- Solvent Systems: Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve solubility of intermediates.
- Purification: Column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product.
Yield improvements (from ~40% to 65%) are achieved by controlling stoichiometry and reaction time .
Basic Research: How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Aromatic protons (δ 6.8–8.1 ppm) for the quinoline and dimethoxyphenyl groups.
- Methoxy groups (δ ~3.8 ppm, singlet) and ethyl/methyl substituents (δ 1.2–1.5 ppm).
- Carbonyl resonance (C=O, δ ~175 ppm in ¹³C NMR) .
- IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and O–CH₃ (~1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry: Molecular ion peak ([M+H]⁺) at m/z 434.2 (calculated for C₂₃H₂₃N₃O₄) validates the molecular formula .
Advanced Research: What mechanistic insights explain its anticancer activity against MCF-7 and PC3 cell lines?
Methodological Answer:
In vitro studies of analogous quinoline-oxadiazole hybrids suggest:
- Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage in MCF-7 cells (IC₅₀ = 2 µM) via mitochondrial depolarization .
- Cell Cycle Arrest: G2/M phase arrest in PC3 cells (IC₅₀ = 3 µM) linked to inhibition of CDK1/cyclin B1 .
- Target Interaction: Molecular docking predicts strong binding to tubulin’s colchicine site (ΔG = -9.8 kcal/mol) and topoisomerase IIα (via oxadiazole’s electron-deficient ring) . Validate using siRNA knockdown or competitive binding assays.
Advanced Research: How can contradictory data on antimicrobial efficacy (e.g., variable MICs) be resolved?
Methodological Answer:
Discrepancies in MIC values (e.g., 5 µg/mL for S. aureus vs. 20 µg/mL for E. coli) may arise from:
- Membrane Permeability: Gram-negative bacteria’s outer membrane reduces compound penetration. Use efflux pump inhibitors (e.g., PAβN) to test this .
- Assay Conditions: Standardize broth microdilution per CLSI guidelines, adjusting pH (7.2–7.4) and cation concentration (Mg²⁺/Ca²⁺) to mimic physiological conditions .
- Resistance Mechanisms: Screen for β-lactamase or oxadiazole-metabolizing enzymes via genomic analysis .
Experimental Design: What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics:
- Rodent Models: Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Measure plasma concentration via LC-MS/MS; calculate AUC, Cmax, and t₁/₂.
- Tissue Distribution: Use radiolabeled compound (¹⁴C) to track accumulation in target organs .
- Toxicity:
- Acute Toxicity: OECD 423 guidelines (dose escalation in mice up to 2000 mg/kg).
- Genotoxicity: Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .
Advanced Research: How does the 3,4-dimethoxyphenyl substituent influence SAR compared to other aryl groups?
Methodological Answer:
- Electron-Donating Effects: Methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases) vs. electron-withdrawing groups (e.g., nitro) .
- Lipophilicity: LogP increases by ~0.5 units compared to unsubstituted phenyl, improving membrane permeability (test via PAMPA assay) .
- Bioisosteric Replacement: Replace with 3,4-dichlorophenyl to assess tolerance for bulkier/halogenated groups .
Advanced Research: What computational methods predict off-target interactions or metabolic pathways?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Maestro to screen against CYP450 isoforms (e.g., CYP3A4) and hERG channels .
- Metabolism Prediction:
- Phase I: Simulate oxidation (via OSCAR or Meteor) at the quinoline’s C-6 methyl group.
- Phase II: Glucuronidation of the oxadiazole’s nitrogen predicted using Xenosite .
- ADMET Prediction: SwissADME or ADMETlab2.0 for bioavailability, BBB penetration, and Ames toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
